![molecular formula C17H23ClN2O B5666751 (3R*,4S*)-1-{[1-(4-chlorophenyl)cyclopropyl]carbonyl}-4-propylpyrrolidin-3-amine](/img/structure/B5666751.png)
(3R*,4S*)-1-{[1-(4-chlorophenyl)cyclopropyl]carbonyl}-4-propylpyrrolidin-3-amine
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Overview
Description
Synthesis Analysis
Synthesis of compounds similar to “(3R*,4S*)-1-{[1-(4-chlorophenyl)cyclopropyl]carbonyl}-4-propylpyrrolidin-3-amine” typically involves multi-step reactions, starting from simple precursors. For instance, the synthesis of related compounds often employs 1,3-dipolar cycloaddition reactions, using chlorophenylazide and propargylic amines, showcasing the versatility and complexity of synthetic routes in accessing such structures (Güiza et al., 2020).
Molecular Structure Analysis
The determination of molecular structure is pivotal in understanding the physical and chemical behavior of a compound. Techniques such as X-ray crystallography provide detailed insights into the geometry, bond lengths, angles, and conformations. For compounds with chlorophenyl groups, studies have shown that they can crystallize in various systems and feature significant intermolecular interactions, such as hydrogen bonding and π-π stacking, contributing to their stability and reactivity (Nadaf et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of “(3R*,4S*)-1-{[1-(4-chlorophenyl)cyclopropyl]carbonyl}-4-propylpyrrolidin-3-amine” and similar compounds involves interactions with various reagents and conditions. Reactions such as cycloadditions, nucleophilic substitutions, and dehydrogenation are common, reflecting the compound's capacity to undergo transformation into diverse structures with potentially different properties (Hase et al., 2015).
properties
IUPAC Name |
[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[1-(4-chlorophenyl)cyclopropyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O/c1-2-3-12-10-20(11-15(12)19)16(21)17(8-9-17)13-4-6-14(18)7-5-13/h4-7,12,15H,2-3,8-11,19H2,1H3/t12-,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTRBJKYDCVXOS-WFASDCNBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1N)C(=O)C2(CC2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1N)C(=O)C2(CC2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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